molecular formula C5H10Br2 B098100 2,4-Dibromopentane CAS No. 19398-53-9

2,4-Dibromopentane

Cat. No.: B098100
CAS No.: 19398-53-9
M. Wt: 229.94 g/mol
InChI Key: KUZOHDYKJXNCSI-UHFFFAOYSA-N
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Description

2,4-Dibromopentane is an organic compound with the molecular formula C5H10Br2. It is a dibromo derivative of pentane, where two bromine atoms are attached to the second and fourth carbon atoms of the pentane chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .

Mechanism of Action

Target of Action

2,4-Dibromopentane is a synthetic compound that primarily targets carbon-carbon double bonds in organic molecules. It is often used in organic synthesis reactions due to its ability to add bromine atoms across double bonds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic addition. During this process, the bromine atoms in this compound are added across the carbon-carbon double bond of the target molecule . This results in the formation of a new compound with bromine atoms attached to the carbon atoms that were previously part of the double bond .

Biochemical Pathways

For instance, they can undergo elimination reactions to form alkynes . .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the nature of the target molecule. In general, the addition of bromine atoms can significantly alter the chemical properties of the target molecule, potentially affecting its function or reactivity .

Chemical Reactions Analysis

2,4-Dibromopentane undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,4-Dibromopentane can be compared to other dibromoalkanes, such as 1,2-dibromoethane and 1,4-dibromobutane. These compounds share similar reactivity patterns but differ in their structural properties and specific applications. For instance, 1,2-dibromoethane is commonly used as a fumigant and in leaded gasoline, while 1,4-dibromobutane is used in the synthesis of polymers and pharmaceuticals .

Properties

IUPAC Name

2,4-dibromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZOHDYKJXNCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884890
Record name Pentane, 2,4-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-53-9, 1825-11-2
Record name 2,4-Dibromopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-2,4-Dibromopentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2,4-dibromo-
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Record name Pentane, 2,4-dibromo-
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Record name 2,4-dibromopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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